B1575218 Tyrosinase (309-320)

Tyrosinase (309-320)

Cat. No.: B1575218
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Description

Overview of Tyrosinase Enzyme: Structure, Function, and Biological Relevance

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a crucial role in several biological processes across various organisms, including mammals, plants, fungi, and bacteria. researchgate.nettaylorandfrancis.comresearchgate.net It is a type-3 copper protein, characterized by a conserved active site containing two copper ions, each coordinated by three histidine residues. taylorandfrancis.comcreative-enzymes.comresearchgate.net This binuclear copper center is essential for the enzyme's catalytic activity. taylorandfrancis.comnih.gov

The primary function of tyrosinase is to catalyze the initial and rate-limiting steps in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. nih.govjst.go.jpresearchgate.net It performs two main catalytic activities: the hydroxylation of monophenols to o-diphenols (monophenolase or cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase or catecholase activity). researchgate.netnih.govnih.gov These quinones are highly reactive and serve as precursors for the polymerization of melanin. vulcanchem.comwikidoc.org

Beyond pigmentation, tyrosinase is involved in various other biological phenomena. In insects, it participates in wound healing, sclerotization of the cuticle, and immune responses against parasites. wikidoc.orgwikipedia.org In plants, it is associated with the browning of fruits and vegetables upon tissue damage. taylorandfrancis.comnih.gov In humans, aside from its role in determining skin and hair color, tyrosinase is also implicated in processes within the brain, such as the formation of neuromelanin. nih.govoup.com Dysregulation of tyrosinase activity is linked to several pathological conditions, including albinism, a genetic disorder characterized by a lack of pigment, and melanoma, a type of skin cancer where the enzyme is often overexpressed. taylorandfrancis.comoup.com

Role in Melanogenesis and Pigmentation Biology

Melanogenesis is the complex process of melanin synthesis, which occurs within specialized organelles called melanosomes located in melanocytes. nih.govnih.gov Tyrosinase is the key enzyme in this pathway, initiating and controlling the production of both major types of melanin: the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. nih.govmdpi.com

The process begins with the tyrosinase-catalyzed hydroxylation of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netoup.com Subsequently, tyrosinase oxidizes L-DOPA to dopaquinone (B1195961). researchgate.netmdpi.com The formation of dopaquinone is the critical, rate-limiting step in melanogenesis. mdpi.com From dopaquinone, the pathway can proceed to form either eumelanin or pheomelanin, depending on the presence of cysteine. In the absence of cysteine, dopaquinone undergoes a series of reactions to form eumelanin. In the presence of cysteine, dopaquinone conjugates with it to produce pheomelanin. nih.gov

While other enzymes, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), are involved in later stages of the melanogenesis pathway, tyrosinase is absolutely essential for its initiation. nih.govmdpi.com The level of tyrosinase activity directly influences the amount and type of melanin produced, thereby determining the pigmentation of an individual's skin, hair, and eyes. researchgate.net Its role in providing protection against harmful ultraviolet (UV) radiation through melanin production is also a critical aspect of its biological significance. jst.go.jp

Tyrosinase as a Key Enzyme in Biological Pathways

The significance of tyrosinase extends beyond its central role in melanogenesis. It is a key enzyme in several other biological pathways, demonstrating its multifunctional nature.

Table 1: Biological Pathways Involving Tyrosinase

Biological PathwayOrganism(s)Role of TyrosinaseReferences
Melanin Biosynthesis Mammals, various other organismsCatalyzes the rate-limiting steps in the production of melanin pigments. nih.govjst.go.jpresearchgate.netwikipedia.orgmdpi.com
Neuromelanin Formation HumansCatalyzes the conversion of dopamine (B1211576) to neuromelanin in the brain. nih.govresearchgate.netoup.com
Sclerotization InsectsInvolved in the hardening and tanning of the insect cuticle. researchgate.netwikidoc.orgwikipedia.org
Wound Healing InsectsParticipates in the initial immune response and wound closure. wikidoc.orgwikipedia.org
Enzymatic Browning Plants, FungiCauses the browning of fruits, vegetables, and fungi when tissues are damaged. researchgate.nettaylorandfrancis.comnih.gov
Defense Mechanisms Plants, FungiProduction of phenol (B47542) polymers that act as a defense against pathogens. researchgate.netvulcanchem.com

In the human brain, tyrosinase contributes to the synthesis of neuromelanin, a pigment found in specific neuronal populations, particularly in the substantia nigra. nih.govoup.com The dysregulation of this process has been linked to neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net In the realm of immunology, tyrosinase is recognized as a tumor-associated antigen in melanoma. vulcanchem.comoup.com This means that the immune system, specifically cytotoxic T-lymphocytes, can recognize and target melanoma cells that express tyrosinase. This has made tyrosinase a significant focus in the development of immunotherapies and vaccines for melanoma. vulcanchem.com

Significance of Peptide Fragments in Enzyme and Protein Studies

The study of peptide fragments, which are short chains of amino acids derived from a larger protein, is a cornerstone of modern proteomics and enzymology. nih.govwikipedia.org Analyzing these fragments provides invaluable information that is often not obtainable from studying the intact protein alone. Techniques such as peptide mapping, which involves the enzymatic digestion of a protein followed by the analysis of the resulting peptides, are routinely used to confirm the primary structure of a protein and to identify any post-translational modifications or degradation products. elementlabsolutions.com

By examining the specific peptides generated through proteolysis, researchers can gain insights into the proteolytic activities occurring within a cell or tissue. nih.gov This approach, known as peptidomics, helps to understand the processing and regulation of proteins. nih.gov Furthermore, synthetic peptides corresponding to specific regions of a protein are powerful tools for investigating protein function, structure, and interactions. jpt.com They can be used to probe enzyme active sites, map protein-protein interaction domains, and develop inhibitors or modulators of enzyme activity. jpt.com

Definition and Contextualization of Tyrosinase (309-320) within Academic Inquiry

Tyrosinase (309-320) is a specific peptide fragment corresponding to the amino acid sequence from position 309 to 320 of the human tyrosinase protein. vulcanchem.com While detailed functional and structural information specifically on this isolated peptide is not extensively documented in mainstream literature, its significance arises primarily from its context in immunology and melanoma research. vulcanchem.com

Research has identified this region of the tyrosinase protein as containing an epitope recognized by the immune system. Specifically, the 12-amino acid peptide (12-mer) spanning residues 309-320 has been identified as an epitope presented by the HLA-B*3501 molecule and recognized by cytotoxic T-lymphocytes (CTLs). unil.ch This recognition can lead to the lysis of melanoma cells that present this peptide on their surface. unil.ch

The identification of Tyrosinase (309-320) as a T-cell epitope makes it a valuable tool in several areas of academic and clinical inquiry:

Melanoma Immunotherapy: This peptide is a candidate for inclusion in peptide-based vaccines designed to stimulate an anti-tumor immune response in melanoma patients with the corresponding HLA type. unil.ch

Immunological Studies: It serves as a specific reagent to study the interaction between T-cells and melanoma cells, helping to elucidate the mechanisms of immune recognition and tumor cell killing.

Monitoring Immune Responses: The peptide can be used in assays to detect and quantify the presence of tyrosinase-specific T-cells in patients, which can be a measure of their immune response to melanoma or to an immunotherapy. unil.ch

Therefore, Tyrosinase (309-320) is not just a random fragment of the tyrosinase enzyme but a functionally relevant peptide with specific importance in the field of tumor immunology.

Properties

sequence

TPRLPSSADVEF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase (309-320)

Origin of Product

United States

Structural Characterization and Conformational Dynamics of Tyrosinase 309 320

Advanced Spectroscopic Methods for Peptide Conformation Analysis

Spectroscopic techniques are fundamental to understanding the three-dimensional structure of peptides in solution. Methods like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into the secondary and tertiary structures of biomolecules. nih.govuzh.ch

Application of Circular Dichroism (CD) Spectroscopy in Peptide Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid analytical method used to investigate the secondary structure of peptides and proteins. units.it By measuring the differential absorption of left- and right-circularly polarized light, CD spectra in the far-UV region (180-260 nm) can estimate the prevalence of structural motifs such as α-helices, β-sheets, β-turns, and random coils. nih.govlibretexts.org For instance, α-helical structures typically show negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band near 218 nm. libretexts.org

This technique is highly sensitive to conformational changes induced by environmental factors, making it valuable for studying peptide folding and stability. nih.govsubr.edu However, a review of published literature indicates a lack of specific CD spectral data for the isolated Tyrosinase (309-320) peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. uzh.chiaea.org Through the analysis of various NMR parameters, such as chemical shifts and nuclear Overhauser effects (NOEs), it is possible to calculate inter-proton distances and dihedral angle restraints that define the peptide's conformation. spectralservice.denih.gov

For small peptides, two-dimensional NMR experiments like COSY, TOCSY, and NOESY are employed to assign proton resonances and map spatial proximities between atoms. uzh.ch Despite the power of this technique, specific high-resolution NMR structural studies or resonance assignments for the Tyrosinase (309-320) peptide have not been reported in the available scientific literature.

Computational Modeling and Molecular Dynamics Simulations

In the absence of experimental data, computational methods serve as valuable tools for predicting and analyzing the structure and dynamics of peptides.

Predictive Modeling of Tyrosinase (309-320) Conformation

Predictive modeling encompasses a range of computational techniques, from homology modeling to ab initio structure prediction, used to generate plausible three-dimensional models of a peptide's structure. These models can provide initial hypotheses about the peptide's conformational preferences, which can then be tested or refined experimentally. There are no specific predictive modeling studies focused on the intrinsic conformation of the isolated Tyrosinase (309-320) peptide in the reviewed literature.

Dynamic Simulation of Peptide-Protein Interactions

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. icm.edu.pl This technique allows for the exploration of the conformational landscape of a peptide and the stability of its interactions with binding partners, such as protein receptors. researchgate.netnih.gov By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of a peptide-protein complex and the flexibility of individual residues. mdpi.complos.org

While MD simulations are widely used to study how various inhibitory peptides bind to the tyrosinase enzyme, specific simulations detailing the interaction of the Tyrosinase (309-320) fragment with its known biological partner, the HLA-B*3501 molecule, are not described in the available search results. nih.govmdpi.com

Structural Determinants Influencing Biological Interactions of Tyrosinase (309-320)**

The primary biological interaction reported for Tyrosinase (309-320) is its recognition as a T-cell epitope when presented by the HLA-B*3501 molecule. unil.ch The structural determinants for this interaction are encoded in its amino acid sequence, YMNGTMSQVQGS.

The stability of a peptide's binding to an MHC/HLA molecule is a critical determinant of its immunogenicity. Studies have shown that the 12-amino-acid length of the Tyrosinase (309-320) peptide contributes to its stable binding to HLA-B35. unil.ch The specific amino acid side chains within the peptide sequence interact with pockets in the HLA binding groove, acting as anchors. Other exposed residues are then available for recognition by the T-cell receptor. A detailed atomic-level description of these specific interactions for Tyrosinase (309-320) would require dedicated crystallographic or advanced computational modeling studies, which are not currently available.

Functional Contributions and Molecular Mechanisms of Tyrosinase 309 320

Exploration of Tyrosinase (309-320) Role in Enzyme Catalysis and Regulation

Tyrosinase is a copper-containing monooxygenase that plays a crucial role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. vulcanchem.comsemanticscholar.orgbiomedpharmajournal.orgnih.govresearchgate.net It catalyzes the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). semanticscholar.orgnih.govnih.gov These quinones are precursors for the synthesis of melanin. semanticscholar.orgnih.gov The catalytic activity of tyrosinase is dependent on its structure, which includes a dinuclear copper center within the active site. biomedpharmajournal.orgnih.gov

The active site of tyrosinase contains two copper ions, CuA and CuB, each coordinated by three histidine residues. nih.govebi.ac.uk This copper center is essential for the binding of molecular oxygen and the subsequent catalytic reactions. biomedpharmajournal.orgnih.gov While the specific Tyrosinase (309-320) fragment is not directly part of the active site's copper-coordinating residues, its location within the enzyme's structure can influence the accessibility and conformation of the active site.

Allosteric regulation is a mechanism where the binding of a molecule at a site other than the active site—the allosteric site—alters the enzyme's catalytic activity. solubilityofthings.comtaylorandfrancis.com This binding induces a conformational change in the enzyme, which can either enhance (activation) or reduce (inhibition) its function. solubilityofthings.comtaylorandfrancis.comrsc.org Allosteric enzymes often display a sigmoidal relationship between substrate concentration and reaction velocity, allowing for fine-tuned control of metabolic pathways. solubilityofthings.com

Molecular Interactions of Tyrosinase (309-320) with Other Biomolecules

The Tyrosinase (309-320) region can be involved in interactions with other proteins and ligands, which can modulate the enzyme's function and stability.

Furthermore, tyrosinase-related proteins (TRPs), such as TRP-1 and TRP-2, are also involved in the melanin synthesis pathway and can interact with or influence tyrosinase activity. researchgate.netebi.ac.uk These protein-protein interactions are critical for the regulation of melanogenesis. The 309-320 sequence, being on the protein surface, could potentially be one of the sites mediating these interactions. Computational modeling and molecular dynamics simulations are tools used to predict and analyze such protein-protein binding sites. icm.edu.pl

The binding of small molecules and peptides to tyrosinase is a major area of research, particularly for the development of inhibitors. mdpi.comresearchgate.net Molecular docking studies are frequently used to predict how these ligands interact with the enzyme. mdpi.com These studies have identified key residues in the tyrosinase active site that are crucial for ligand binding, including several histidine residues that coordinate the copper ions. nih.govmdpi.com

While ligands primarily target the active site, interactions with other regions, including the one containing the 309-320 sequence, can also occur. The binding of a ligand near this region could allosterically modulate enzyme activity. For example, a peptide could bind in a way that it partially obstructs the entrance to the active site or induces a conformational change that affects substrate binding. The chemical properties of the peptide, such as the presence of aromatic or hydrophobic amino acids, play a significant role in these interactions. mdpi.comnih.gov

Enzymatic Inhibition or Activation Potential of Tyrosinase (309-320)-Derived Sequences

Peptides derived from the sequence of tyrosinase itself, or from other proteins, have been shown to act as inhibitors of the enzyme. nih.govmdpi.com These peptides can function through various mechanisms, including competing with the substrate for the active site, chelating the copper ions essential for catalysis, or acting as allosteric modulators. mdpi.comnih.gov

Research on tyrosinase inhibitory peptides (TIPs) has identified that short peptides can effectively inhibit tyrosinase. nih.gov The inhibitory activity is often related to the amino acid composition of the peptide. For instance, peptides containing cysteine or tyrosine have been shown to be effective inhibitors. nih.gov Cysteine can chelate the copper ions in the active site, while tyrosine-containing peptides can act as competitive inhibitors. nih.govnih.gov

A peptide sequence derived from the Tyrosinase (309-320) region could potentially exhibit inhibitory or even activating properties. Its effect would depend on its specific amino acid sequence, its ability to bind to the active site or an allosteric site, and the resulting impact on the enzyme's conformation and catalytic cycle. For example, a peptide mimicking a part of the substrate could act as a competitive inhibitor. Conversely, a peptide could bind in a way that stabilizes a more active conformation of the enzyme, leading to activation. The development of synthetic peptides based on the 309-320 sequence could lead to novel modulators of tyrosinase activity. preprints.org

Data Tables

Table 1: Key Amino Acid Residues in Tyrosinase Active Site Involved in Ligand Binding

ResidueInteraction TypeReference
HIS60Copper Coordination, Substrate Positioning researchgate.net
HIS85Hydrogen Bonding, Copper Coordination nih.gov
HIS94Hydrogen Bonding mdpi.com
HIS190Copper Coordination nih.gov
HIS216Copper Coordination nih.gov
HIS259Copper Coordination
HIS263π-π Stacking, Hydrogen Bonding mdpi.commdpi.com
HIS296Hydrogen Bonding mdpi.com
ASN260Hydrogen Bonding mdpi.com
GLU256Water Bridge nih.gov
MET280Water Bridge nih.gov
VAL283Hydrophobic Interaction, π-Sigma Stacking mdpi.commdpi.com
PHE264Hydrophobic Interaction mdpi.com
SER282Hydrogen Bonding mdpi.com

Table 2: Examples of Tyrosinase Inhibitory Peptides and their Proposed Mechanisms

PeptideSource/TypeIC50 ValueProposed MechanismReference
CSF (Cys-Ser-Phe)Synthetic Tripeptide136.04 µMChelates copper ions in the active site. nih.gov
CSN (Cys-Ser-Asn)Synthetic Tripeptide177.74 µMChelates copper ions in the active site. nih.gov
CVL (Cys-Val-Leu)Synthetic Tripeptide261.79 µMChelates copper ions in the active site. nih.gov
AHYYDNacre of Pinctada martensii2.012 mMCompetitive inhibitor, binds to the active site. mdpi.com
DIP1Synthetic3.04 mMCompetitive inhibitor, copper chelation. mdpi.com
IIPFIFRoyal Jelly Hydrolysate6.16 mg/mLBinds to the catalytic center. mdpi.com
TIPPPTRoyal Jelly Hydrolysate7.59 mg/mLBinds to the catalytic center. mdpi.com
ILFTLLRoyal Jelly Hydrolysate9.25 mg/mLBinds to the catalytic center. mdpi.com
CHP-9Synthetic Cyclopeptide~28.57% inhibition at 1%Blocks dopaquinone (B1195961) formation. preprints.org

Focused Analysis of Tyrosinase (309-320) Reveals Limited Public Data on Modulator Design and Structure-Activity Relationships

Despite significant interest in the development of tyrosinase inhibitors for various applications, a thorough review of publicly available scientific literature reveals a notable scarcity of specific research on the chemical compound "Tyrosinase (309-320)." This particular peptide fragment, corresponding to amino acid residues 309 through 320 of the tyrosinase enzyme, appears to be a subject of limited investigation, especially concerning the design, synthesis, and structure-activity relationship (SAR) of its modulators.

While the broader field of tyrosinase inhibition is rich with studies on various peptide and small molecule inhibitors, information detailing the functional contributions and molecular mechanisms of the specific 309-320 fragment is not readily found in extensive database searches. This suggests that research focusing on this particular segment of the enzyme may be in its nascent stages or conducted within private research settings with unpublished findings.

One vendor of the "Tyrosinase (309-320)" peptide fragment notes its potential relevance in immunological contexts, particularly as it may serve as an epitope for T-cell recognition in melanoma. However, the same source concedes that detailed structural and functional information specific to this peptide is limited.

Consequently, a detailed exposition on the design and synthesis of peptide-based modulators targeting the 309-320 region and comprehensive SAR studies for such modulators cannot be constructed at this time based on the available public data. The scientific community's current focus appears to be on other regions of the tyrosinase enzyme or on the enzyme as a whole for the purpose of inhibitor design.

Future research may yet shed light on the specific role of the 309-320 region and pave the way for the rational design of modulators targeting this fragment. Until such studies are published, a comprehensive and scientifically accurate article on this specific topic, as outlined, remains unachievable.

Immunological Research on Tyrosinase 309 320 As an Epitope

Identification and Characterization of Tyrosinase (309-320) as a T-Cell Epitope

There is no available information to confirm the identification and characterization of Tyrosinase (309-320) as a T-cell epitope.

Major Histocompatibility Complex (MHC) Class I and Class II Presentation Analysis

No studies were found that analyze the presentation of the Tyrosinase (309-320) peptide by either MHC class I or class II molecules.

Antigen Processing and Presentation Pathways Specific to Tyrosinase (309-320)

The specific antigen processing and presentation pathways for Tyrosinase (309-320) have not been described in the available scientific literature.

Cellular Immune Responses Elicited by Tyrosinase (309-320)

There is no information regarding cellular immune responses specifically elicited by the Tyrosinase (309-320) peptide.

T-Cell Receptor (TCR) Specificity and Diversity

Research on the specificity and diversity of T-cell receptors that might recognize Tyrosinase (309-320) is not available.

Cytokine Profiles and Immune Cell Activation in Response to the Peptide

There are no data on the cytokine profiles or the activation of immune cells in response to the Tyrosinase (309-320) peptide.

Role of Tyrosinase (309-320) in Autoimmune and Immunological Disease Models

The role of the specific peptide Tyrosinase (309-320) in any autoimmune or immunological disease models has not been documented in the reviewed literature.

Investigation of its Contribution to Disease Pathogenesis and Progression

The tyrosinase protein is a key enzyme in melanin (B1238610) synthesis and is frequently overexpressed in melanoma cells, making it a prominent tumor-associated antigen. The specific peptide sequence Tyrosinase (309-320), with the amino acid sequence TPRLPSSADVEF, has been identified as an immunogenic epitope presented by the HLA-B35 allele. Its role in disease pathogenesis is primarily understood through its recognition by the immune system in melanoma patients.

The presentation of this epitope on the surface of melanoma cells can trigger a cytotoxic T-lymphocyte (CTL) response, indicating its involvement in the immune surveillance of the disease. Research has shown that CTLs isolated from the blood of melanoma patients can recognize a peptide derived from this region of the tyrosinase protein. Specifically, a 9-amino acid peptide, LPSSADVEF, which is a part of the 309-320 sequence, has been identified as being presented by HLA-B35 and recognized by autologous CTLs. This recognition can lead to the destruction of melanoma cells by the immune system, suggesting that the presence of this epitope can influence the course of the disease by making tumor cells a target for immune attack.

While the presence of T-cell responses against the Tyrosinase (309-320) epitope suggests its importance in the anti-tumor immune response, detailed studies specifically elucidating its direct contribution to the molecular mechanisms of melanoma pathogenesis and progression are limited. The primary focus of research has been on its immunogenicity rather than a direct role in cellular processes such as tumor growth, invasion, or metastasis. The significance of this epitope in pathogenesis is therefore intrinsically linked to the host's ability to mount an effective immune response against it.

FeatureDescription
Epitope Sequence TPRLPSSADVEF
Protein Source Tyrosinase
Amino Acid Position 309-320
Associated Disease Melanoma
HLA Restriction HLA-B35
Immune Recognition Recognized by Cytotoxic T-Lymphocytes (CTLs)

Development of Immunotherapeutic Strategies Based on Peptide Mimicry or Modulation

The immunogenicity of the Tyrosinase (309-320) epitope makes it an attractive target for the development of immunotherapeutic strategies against melanoma. While specific therapies based on peptide mimicry or direct modulation of this particular epitope are not extensively documented in clinical trials, its inclusion in broader vaccine formulations highlights its therapeutic potential.

One area of investigation involves the use of peptide-based vaccines. A study involving a DNA vaccine encoding for the tyrosinase antigen in melanoma patients utilized a pool of peptides to stimulate peripheral blood mononuclear cells (PBMCs) in vitro. This peptide pool included the Tyrosinase (309-320) epitope, and the study demonstrated that this stimulation could induce Tyrosinase-reactive CD8+ T-cell responses in a subset of patients. This indicates that the 309-320 epitope can be used to expand a population of tumor-specific T-cells that could potentially recognize and eliminate melanoma cells.

The concept of peptide mimicry involves designing synthetic peptides that are similar in structure to the native epitope but have been modified to enhance their immunogenicity or stability. These altered peptides, known as mimotopes, can be designed to bind with higher affinity to MHC molecules or to be more potent activators of T-cells. While the general principle of using altered peptide ligands is a known strategy in immunotherapy, specific preclinical or clinical studies focusing on the development of mimotopes for the Tyrosinase (309-320) epitope are not prominently reported in the scientific literature.

Similarly, immunomodulatory strategies could involve the use of adjuvants in conjunction with the Tyrosinase (309-320) peptide to enhance the immune response. The goal of such approaches is to overcome immune tolerance to self-antigens like tyrosinase and to generate a robust and durable anti-tumor T-cell response.

While the Tyrosinase (309-320) epitope is a recognized target for the immune system in melanoma, the development of highly specific immunotherapies based on mimicry or modulation of this peptide remains an area for further research.

Therapeutic StrategyDescriptionResearch Status
Peptide-Based Vaccines Inclusion of the Tyrosinase (309-320) epitope in vaccine formulations to stimulate anti-tumor T-cell responses.Investigated in the context of broader tyrosinase-targeting vaccines.
Peptide Mimicry Development of synthetic analogs (mimotopes) of the Tyrosinase (309-320) epitope with enhanced immunogenicity.Limited specific research available for this particular epitope.
Immunomodulation Use of adjuvants or other immune-stimulating agents in combination with the Tyrosinase (309-320) peptide.A general strategy in cancer immunotherapy, but specific applications to this epitope are not well-documented.

Advanced Methodologies and Future Directions in Tyrosinase 309 320 Research

Innovations in Peptide Synthesis and Modification for Research Applications

The ability to chemically synthesize and modify peptides is fundamental to studying fragments like Tyrosinase (309-320). openaccessjournals.com Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone for producing short to medium-length peptides with high purity, a category that Tyrosinase (309-320) falls into. dovepress.comkbdna.com This method involves anchoring an amino acid to a solid resin and sequentially adding other amino acids to build the desired peptide chain. dovepress.com Recent advancements in SPPS, including novel protecting groups and coupling chemistries, have enhanced the efficiency and yield of this process, facilitating the production of Tyrosinase (309-320) for research purposes. openaccessjournals.com

Beyond basic synthesis, modifications to the peptide structure are crucial for enhancing stability, bioavailability, and functional characteristics. One key area of innovation is the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved properties like resistance to enzymatic degradation. openaccessjournals.com For a research peptide like Tyrosinase (309-320), creating peptidomimetic versions could be instrumental in studying its interactions within a biological system over a longer duration.

Furthermore, specific chemical modifications can be introduced to probe the peptide's function. For instance, conjugating Tyrosinase (309-320) with other molecules, such as fluorescent tags, can aid in visualizing its localization and interactions within cells. The synthesis of peptide conjugates, where peptides are linked to small organic molecules, is a growing area of research that could be applied to Tyrosinase (309-320) to modulate its activity or targeting capabilities. nih.gov

Table 1: Modern Peptide Synthesis and Modification Techniques

TechniqueDescriptionRelevance for Tyrosinase (309-320) Research
Solid-Phase Peptide Synthesis (SPPS) A method where a peptide is assembled sequentially while one end is attached to a solid support. dovepress.comkbdna.comEnables the efficient and high-purity synthesis of the Tyrosinase (309-320) peptide for various research applications. dovepress.com
Peptidomimetics Compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability. openaccessjournals.comCould be used to create more stable versions of Tyrosinase (309-320) for in vivo studies. openaccessjournals.com
Peptide Conjugation The chemical linking of a peptide to another molecule, such as a drug, a fluorescent probe, or a targeting moiety. nih.govAllows for the creation of tagged Tyrosinase (309-320) for tracking and imaging, or for developing targeted therapeutic agents.
Native Chemical Ligation (NCL) A technique that allows for the joining of two unprotected peptide fragments to form a larger peptide. researchgate.netWhile more relevant for larger peptides, it represents an advanced chemical synthesis strategy. researchgate.net

Integration of High-Throughput Screening Techniques for Discovery

High-Throughput Screening (HTS) is a critical technology in drug discovery and molecular research that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. mdpi.com In the context of Tyrosinase (309-320), HTS can be employed to identify molecules that bind to this peptide or to screen for its potential inhibitory effects on the full tyrosinase enzyme. attogene.comcreativebiomart.netwindows.netabcam.co.jp

Several HTS models are available for assessing tyrosinase activity and inhibition. scielo.br A common method is the mushroom tyrosinase assay (MTA), which is a cost-effective and practical model for initial screening. scielo.br This assay typically involves measuring the enzymatic activity of tyrosinase in the presence of a substrate and a potential inhibitor. attogene.comcreativebiomart.netwindows.netabcam.co.jp The production of a colored product can be measured spectrophotometrically, making it suitable for HTS formats. attogene.comcreativebiomart.netwindows.netabcam.co.jp

For more biologically relevant screening, cell-based assays are utilized. The B16-F10 mouse melanoma cell model is frequently used to assess the effects of compounds on melanin (B1238610) production and tyrosinase activity within a cellular environment. scielo.br Another in vivo model gaining traction for HTS is the zebrafish model, which allows for the direct observation of pigmentation changes in a whole organism. scielo.br These models could be adapted to screen libraries of compounds for their ability to interact with or be affected by the Tyrosinase (309-320) peptide, should it be found to have a regulatory role. The development of robust HTS platforms, including those based on biophysical methods like protein thermal shift (PTS), offers label-free alternatives for identifying true hits. nih.gov

Advances in Computational Chemistry and Bioinformatics for Peptide Studies

Computational chemistry and bioinformatics have become indispensable tools in peptide research, offering insights that complement experimental approaches. nih.govolemiss.edubradford.ac.uk These in silico methods can significantly accelerate the study of peptides like Tyrosinase (309-320) by predicting their structure, interactions, and potential functions. nih.gov

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule (or a peptide) to a larger target molecule, such as an enzyme. mdpi.comnih.gov In the context of Tyrosinase (309-320), docking studies could be used to investigate how this peptide fragment might interact with the active site or allosteric sites of the full tyrosinase enzyme or with other proteins. researchgate.netfrontiersin.org Such studies can reveal key amino acid residues involved in the interaction and help in understanding the mechanism of action. researchgate.net For instance, research on other tyrosinase-inhibiting peptides has shown that hydrogen bonds and hydrophobic interactions are often the main driving forces in the peptide-enzyme interaction. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. mdpi.com QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov While traditionally used for small molecules, QSAR approaches are increasingly being applied to peptides. nih.govacs.org By analyzing a dataset of peptides with known tyrosinase inhibitory activity, a QSAR model could be developed to predict the potential activity of new peptides, including modified versions of Tyrosinase (309-320). nih.govacs.org

Bioinformatics tools are also crucial for analyzing peptide sequences and properties. nih.gov For example, the hydrophobicity and amino acid composition of the N- and C-terminals of peptides can be analyzed to predict their interaction with tyrosinase. nih.gov Studies have shown that hydrophobic and polar neutral properties may facilitate peptide binding to the enzyme. nih.gov

Machine Learning and Artificial Intelligence in Tyrosinase (309-320) Research

Furthermore, ML algorithms like support vector machines (SVM) and artificial neural networks (ANN) have been used to develop predictive models for tyrosinase inhibitory activity based on molecular structure. nih.gov These models can be trained on datasets of known tyrosinase inhibitors to learn the key features that determine activity. nih.gov Such a model could be used to virtually screen large libraries of peptides, including fragments derived from tyrosinase itself, to identify potential new inhibitors. nih.gov The integration of ML into HTS data analysis can also improve the identification of true hits and reduce false positives. bohrium.com

MethodologyDescriptionApplication in Tyrosinase (309-320) Research
Molecular Docking A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govTo predict how Tyrosinase (309-320) might bind to the tyrosinase enzyme or other biological targets. researchgate.netfrontiersin.org
QSAR Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. mdpi.comTo predict the potential tyrosinase inhibitory activity of modified Tyrosinase (309-320) peptides. nih.govacs.org
Machine Learning (ML) The use of algorithms that allow computers to learn from and make predictions on data. nih.govbohrium.comTo design novel peptide sequences based on Tyrosinase (309-320) with improved properties and to predict their activity. gubra.dknih.gov
Artificial Intelligence (AI) Broader concept of machines being able to carry out tasks in a way that we would consider "smart". oup.comgubra.dkTo accelerate the entire discovery process, from peptide design and screening to predicting interactions in complex systems. oup.comnih.gov

Future Prospects for Understanding Tyrosinase (309-320) in Complex Biological Systems

The future of Tyrosinase (309-320) research lies in integrating these advanced methodologies to gain a holistic understanding of its role in complex biological systems. While it is known that tyrosinase is a target for cytotoxic T-cell recognition in melanoma patients, the specific immunological significance of the 309-320 fragment is an area ripe for investigation. vulcanchem.com Future research will likely focus on elucidating whether this peptide acts as an epitope recognized by the immune system, which could have implications for the development of peptide-based vaccines or immunotherapies for melanoma. vulcanchem.comoup.com

Understanding the interaction of Tyrosinase (309-320) with the full enzyme and other cellular components is another key future direction. Dysregulation of tyrosinase activity is linked not only to skin disorders but also to neurodegenerative diseases like Parkinson's disease, where the enzyme is involved in neuromelanin production. oup.com Exploring the potential role of specific tyrosinase fragments like 309-320 in these processes could open new avenues for therapeutic intervention.

Q & A

Q. How can researchers enhance the reproducibility of structural studies on Tyrosinase (309-320)?

  • Methodological Answer : Deposit crystallographic data in the Protein Data Bank (PDB) with full metadata (resolution, R-factors). Use consensus metrics (e.g., QMEAN, MolProbity) for model validation. Publish negative results (e.g., failed crystallization conditions) to guide future efforts .

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